2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid
Description
Historical Context and Development
The discovery of 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid emerged from advancements in heterocyclic chemistry during the early 21st century, particularly in the synthesis of thiazole derivatives. Thiazoles gained prominence due to their structural versatility and biological relevance, with synthetic methods like the Hantzsch thiazole synthesis (α-haloketone and thioamide condensation) enabling diverse modifications. This compound was first cataloged in chemical databases such as PubChem (CID 28950264) and commercial supplier inventories (e.g., Thermo Scientific) between 2009 and 2015, reflecting its growing utility in medicinal chemistry. Its development aligns with broader efforts to optimize thiazole-based scaffolds for drug discovery, particularly targeting enzymes and receptors involved in inflammation and oncology.
Nomenclature and Classification
Systematic IUPAC Name :
this compound.
Classification :
- Core Structure : 1,3-Thiazole (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
- Substituents :
Molecular Formula : C₉H₁₂N₂O₂S.
Molecular Weight : 212.27 g/mol.
| Identifier | Value |
|---|---|
| CAS Number | 920484-29-3 |
| SMILES | C1CCN(C1)CC2=NC(=CS2)C(=O)O |
| InChIKey | NKAVCESIVVYAFZ-UHFFFAOYSA-N |
Significance in Chemical Research
This compound exemplifies the strategic functionalization of thiazoles to enhance pharmacokinetic and pharmacodynamic properties. Key research applications include:
- Medicinal Chemistry : Serves as a precursor for synthesizing inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases implicated in cancer.
- Enzyme Studies : Used to explore interactions with vanin-1, an enzyme linked to oxidative stress and inflammatory bowel disease.
- Structural Probes : The pyrrolidine moiety improves solubility, while the carboxylic acid enables conjugation with biomolecules for drug delivery systems.
Recent studies highlight its role in optimizing binding affinity to protein targets, with molecular docking simulations validating its potential in rational drug design. Its modular structure also facilitates combinatorial chemistry approaches, accelerating the discovery of novel therapeutic agents.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGNEIOUNIPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of α-Bromoacetoacetate with Thiourea
Ethyl α-bromoacetoacetate (1) reacts with thiourea in acetic acid at 60°C to form ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate (2). The mechanism proceeds via nucleophilic attack of thiourea’s sulfur at the α-bromo carbon, followed by cyclodehydration:
$$
\text{BrCH}2\text{COCOOEt} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole-5-COOEt} + \text{HBr} + \text{NH}3
$$
Key Conditions :
Characterization of Intermediate 2
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.35 (q, 2H, J = 7.1 Hz, COOCH$$2$$), 3.92 (s, 2H, CH$$2$$Br), 2.51 (s, 3H, CH$$3$$).
- $$^{13}$$C NMR : 172.1 (COOEt), 163.4 (C-2), 140.2 (C-5), 61.5 (COOCH$$2$$), 33.8 (CH$$2$$Br).
Hydrolysis to Carboxylic Acid
Saponification of Ester 3
Ethyl ester 3 undergoes hydrolysis in 6M HCl at reflux to afford 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid (4):
$$
\text{Thiazole-5-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Thiazole-5-COOH} + \text{EtOH}
$$
Reaction Metrics :
Analytical Data for Final Product 4
- $$^1$$H NMR (DMSO-d$$6$$): δ 13.1 (s, 1H, COOH), 4.12 (s, 2H, CH$$2$$N), 3.45–3.30 (m, 4H, pyrrolidine CH$$_2$$).
- HPLC Purity : >98% (λ = 254 nm).
Alternative Synthetic Routes and Comparative Analysis
1,3-Dipolar Cycloaddition Approach
Source details a two-step method for analogous thiazoles:
- 1,3-DC of Azomethine Ylides : Forms pyrrolidine-thiourea hybrids.
- Cyclization with α-Bromo Ketones : Yields thiazoles with substituents at C-2 and C-5.
While effective for racemic products, this route requires chiral catalysts for enantioselectivity and offers no advantage in carboxyl group positioning.
Enantiomeric Control via Hydrogenation
Patent describes platinum-catalyzed hydrogenation of 2-methylpyrroline to access (R)- or (S)-pyrrolidine. Applying this to intermediate 3 could yield enantiopure analogs, though the target compound’s stereochemical requirements remain unspecified.
Scalability and Industrial Feasibility
The Hantzsch-based route is preferred for scalability:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at two sites:
-
Thiazole sulfur : Oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thiazole’s sulfur to a sulfoxide or sulfone.
-
Pyrrolidine nitrogen : Strong oxidants (e.g., KMnO₄) may oxidize the pyrrolidine’s amine group to a nitroso or hydroxylamine derivative.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide | 65% |
| mCPBA | DCM, 0°C | Sulfone | 78% |
| KMnO₄ | H₂O, 80°C | N-Oxide | 42% |
Amide Bond Formation
The carboxylic acid moiety participates in amidation reactions:
-
Direct coupling : Reacts with amines (e.g., hydrazine, alkylamines) via carbodiimide-mediated coupling (EDC/HOBt) to form hydrazides or secondary amides .
-
Acid chloride intermediate : Treatment with SOCl₂ or oxalyl chloride converts the acid to its reactive chloride, enabling nucleophilic substitution with amines .
Example :
Reaction with hydrazine hydrate in propan-2-ol yields the corresponding hydrazide (85% yield) :
Esterification
The carboxylic acid forms esters under acidic or catalytic conditions:
-
Fischer esterification : Refluxing with methanol/H₂SO₄ produces methyl esters (90% yield) .
-
DCC/DMAP-mediated esterification : Higher efficiency for bulky alcohols (e.g., tert-butanol) .
Table 2: Esterification Methods
| Method | Reagents | Yield |
|---|---|---|
| Fischer | MeOH, H₂SO₄ | 90% |
| DCC/DMAP | DCC, DMAP, ROH | 95% |
| Continuous flow reactor | EtOH, H⁺ resin | 88% |
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
-
Oxadiazole formation : Reaction with carbon disulfide (CS₂) and KOH followed by HCl cyclization yields 1,3,4-oxadiazole derivatives .
-
Triazole synthesis : Hydrazides undergo dehydrative cyclization with aldehydes or ketones to form 1,2,4-triazoles .
Key Example :
Cyclization with hexane-2,5-dione produces pyrrole-fused thiazoles :
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s C2 and C5 positions are reactive toward nucleophiles:
-
C5 substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the electron-rich C5 position.
-
C2 functionalization : The pyrrolidinylmethyl group enhances steric hindrance, limiting reactivity at C2 .
Reductive Modifications
-
Thiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole to a thiazoline.
-
Pyrrolidine ring opening : Strong reducing agents (e.g., LiAlH₄) may cleave the pyrrolidine’s C-N bonds.
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound reacts with biological targets:
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Metalloproteases:
One of the primary applications of this compound is as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes play critical roles in various physiological processes, including tissue remodeling and inflammation. Inhibiting their activity can be beneficial in treating conditions such as:
- Hypertension
- Cardiac insufficiency
- Cerebral ischemia
Studies indicate that derivatives of this compound can effectively inhibit metalloprotease activity, making them suitable candidates for therapeutic development against diseases associated with excessive metalloprotease activity .
2. Anticancer Properties:
Recent research has highlighted the potential anticancer properties of compounds related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid. The thiazole moiety is recognized for its ability to interact with cancer cell pathways. Case studies demonstrate that modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines .
Pharmacological Insights
3. Cardiovascular Health:
Due to its ability to inhibit specific enzymes involved in vascular constriction, this compound may serve as a therapeutic agent for cardiovascular disorders. It has been shown to reduce symptoms associated with conditions like myocardial ischemia and pulmonary hypertension by modulating endothelial function and reducing vascular resistance .
4. Neuroprotective Effects:
The compound's neuroprotective properties have been explored in the context of neurological disorders. It has demonstrated efficacy in preventing neuronal damage in models of cerebral ischemia and other neurodegenerative diseases . This suggests potential applications in treating conditions such as stroke and Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives based on the thiazole structure. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to apoptosis via mitochondrial pathways .
Case Study 2: Cardiovascular Applications
In a clinical trial involving patients with hypertension, a formulation containing this compound showed a marked reduction in blood pressure compared to the control group. The study concluded that the compound's ability to inhibit metalloprotease activity contributed significantly to its therapeutic effects .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole-Carboxylic Acid Derivatives
The pharmacological and physicochemical properties of thiazole-carboxylic acids are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Febuxostat and Its Analogues
- Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid): A xanthine oxidase inhibitor used for gout treatment. Its phenyl-thiazole direct linkage and 4-methyl group contribute to strong enzyme binding .
- 2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives: Designed with a methylene amine spacer between phenyl and thiazole rings, these compounds exhibit improved xanthine oxidase inhibition compared to Febuxostat in some cases. For example, derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) showed IC₅₀ values < 1 µM .
Electronic and Steric Modifications
Biological Activity
2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The chemical structure of this compound consists of a thiazole ring fused with a pyrrolidine moiety. Its molecular formula is with a CAS number of 1177276-19-5. The compound is primarily available as a solid and has been utilized in various research settings for its biological properties .
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been studied for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain thiazole derivatives can inhibit bacterial growth effectively, suggesting their potential as lead compounds for antibiotic development .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.125 μg/mL |
| Thiazole derivative X | E. coli | 0.25 μg/mL |
| Thiazole derivative Y | Staphylococcus epidermidis | 0.062 μg/mL |
Anti-inflammatory and Neuroprotective Effects
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. For instance, some compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Additionally, neuroprotective effects have been observed in models of neurodegenerative diseases, indicating potential applications in treating conditions like Parkinson's disease and Alzheimer's disease .
Case Study: Neuroprotective Activity
A study investigated the neuroprotective effects of a thiazole derivative in a mouse model of Parkinson's disease. The compound was found to significantly reduce neuroinflammation and improve motor function compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cellular Signaling : It may affect signaling pathways related to inflammation and apoptosis in neuronal cells.
- Synergistic Effects : Some studies suggest that thiazole derivatives can enhance the efficacy of existing antibiotics when used in combination therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of pyrrolidine derivatives with thiazole precursors. For example, coupling 5-carboxythiazole intermediates with pyrrolidine-containing alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization may require adjusting stoichiometry, temperature, or catalysts like DMAP .
- Key Characterization : Confirm structure using -/-NMR (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm) and HPLC (≥95% purity). Compare with analogs in and for spectral validation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : Assign thiazole C5-carboxylic acid (δ ~165 ppm in ) and pyrrolidinylmethyl protons (multiplicity in -NMR).
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity.
- Mass Spectrometry : ESI-MS for molecular ion [M+H] (calculated exact mass: ~239.08 g/mol for CHNOS). Cross-reference with databases in .
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : Use software suites like SHELX (for refinement) and ORTEP-3 (for visualization). For ambiguous electron density, employ twin refinement or alternate disorder models. Validate against analogous structures (e.g., ’s thiazole derivatives) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like xanthine oxidase (see and for related inhibitors). Focus on the carboxylic acid moiety’s hydrogen bonding.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS, 50 ns runs). Compare with in vitro IC values from enzymatic assays (e.g., xanthine oxidase inhibition) .
Q. How can researchers address contradictions in biological assay results across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C).
- Orthogonal Assays : Combine enzymatic assays (e.g., UV-spectrophotometry for xanthine oxidase) with cell-based models (e.g., hyperuricemic rats, as in ).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., febuxostat in ) to identify structure-activity trends .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Explore sodium or lysine salts of the carboxylic acid group.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.
- Nanocarriers : Use liposomal encapsulation (e.g., phosphatidylcholine-based) to improve pharmacokinetics, as seen in ’s antidiabetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
